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Introduction
Rebaudioside I (Reb I) is a minor steviol glycoside naturally found in the leaves of the Stevia

rebaudiana Bertoni plant. As a high-intensity, zero-calorie sweetener, it presents a promising

alternative to sugar and other artificial sweeteners in a variety of food and beverage

applications. These application notes provide detailed information on the properties, sensory

profile, and use of Reb I in food formulations, along with experimental protocols for its

evaluation. Reb I has been determined to be Generally Recognized as Safe (GRAS) for use as

a general-purpose sweetener in foods by the U.S. Food and Drug Administration (FDA)[1].

Physicochemical Properties
Rebaudioside I is a diterpene glycoside with a steviol backbone, characterized by the

presence of five glucose units.[1] Like other steviol glycosides, Reb I is heat-stable and pH-

stable, making it suitable for a wide range of food processing conditions[2].

Solubility
The solubility of steviol glycosides is influenced by the solvent, temperature, and the presence

of other solutes. While specific quantitative data for Rebaudioside I is limited, data for other

steviol glycosides like Rebaudioside A can provide valuable insights. Rebaudioside A has been

reported to be poorly soluble in both water and ethanol alone, but solvent mixtures and
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increased temperatures can significantly enhance its solubility[3][4]. For instance, a highly

soluble form of Rebaudioside A has been developed with a solubility of about 25 grams per 100

grams of water at 24°C[5]. It can be inferred that Reb I would exhibit similar solubility

characteristics.

Table 1: Solubility of Steviol Glycosides (Rebaudioside A as a proxy for Rebaudioside I)

Solvent Temperature (°C) Solubility (g/L)

Water 25 ~1.3[4]

Ethanol 25 Low[3]

Ethanol:Water (30:70) 5 146.6

Ethanol:Water (30:70) 50 >400

Ethanol:Water (70:30) 5 95.9

Ethanol:Water (70:30) 50 214.9

Data for Rebaudioside A from a study on the solubility of stevioside and rebaudioside A. This

data is used as a proxy due to the limited availability of specific data for Rebaudioside I.

Stability
Steviol glycosides are generally stable under a wide range of processing and storage

conditions. Studies on stevioside and Rebaudioside A have shown good stability in carbonated

beverages during long-term storage[6][7]. They are also stable to heat treatment, with

significant degradation only observed at temperatures exceeding 140°C[2]. The stability of

steviol glycosides can be affected by pH, with greater degradation observed under strongly

acidic conditions (pH < 2)[2].

Sensory Properties
The sensory profile of steviol glycosides is a critical factor in their application. While specific

sensory data for Rebaudioside I is not as abundant as for other rebaudiosides, it is generally

characterized as having a clean, sweet taste with reduced bitterness and licorice aftertaste
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compared to stevioside and Rebaudioside A[8]. The sweetness intensity of steviol glycosides is

concentration-dependent.

Table 2: Comparative Sensory Profile of Major Steviol Glycosides

Steviol Glycoside
Relative Sweetness
to Sucrose

Bitterness Profile
Key Sensory
Attributes

Stevioside 250-300x
Significant bitter

aftertaste[8]
Lingering sweetness

Rebaudioside A 300-400x
Less bitter than

stevioside[8]

Clean sweet taste,

slight bitterness

Rebaudioside D High
Low bitterness[9][10]

[11]

Sugar-like taste,

creamy, milky[10]

Rebaudioside M High
Very low bitterness[9]

[10][11]

Cleanest sweet taste,

minimal aftertaste[9]

[10][11]

Rebaudioside I High (inferred) Low (inferred)

Expected to have a

favorable taste profile

with reduced off-

notes.

Application in Food Formulations
Rebaudioside I can be utilized in a wide array of food and beverage products, including:

Beverages: Carbonated soft drinks, juices, flavored waters, and teas.

Dairy Products: Yogurt, ice cream, and flavored milk.

Bakery Products: Cakes, cookies, and muffins.

Confectionery: Candies, chocolates, and chewing gum.

Tabletop Sweeteners: As a standalone sweetener or in blends.
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Experimental Protocols
Protocol 1: Sensory Evaluation of Rebaudioside I in a
Beverage Model
Objective: To determine the sensory profile and sweetness intensity of Rebaudioside I in a

model beverage system compared to sucrose and other steviol glycosides.

Materials:

Rebaudioside I (≥95% purity)

Sucrose (analytical grade)

Other steviol glycosides for comparison (e.g., Reb A, Reb D, Reb M)

Citric acid

Sodium citrate

Deionized water

Sensory evaluation booths

Computerized sensory data collection system

Methodology:

Panelist Selection and Training:

Recruit 10-12 panelists with prior experience in sensory evaluation of sweeteners.

Train panelists on the specific attributes to be evaluated: sweetness intensity, bitterness,

licorice aftertaste, and overall liking.

Familiarize panelists with the rating scale (e.g., a 15-cm line scale anchored with "not

sweet" to "extremely sweet").

Sample Preparation:
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Prepare a base beverage solution (e.g., 0.1% citric acid and 0.05% sodium citrate in

deionized water, pH 3.2).

Prepare a series of sucrose solutions in the base beverage (e.g., 2%, 4%, 6%, 8%, 10%

w/v) to serve as sweetness references.

Prepare solutions of Rebaudioside I and other steviol glycosides in the base beverage at

concentrations determined to be equi-sweet to a target sucrose concentration (e.g., 8%

sucrose). Preliminary testing may be required to determine these concentrations.

Sensory Evaluation Procedure:

Conduct the evaluation in individual sensory booths under controlled lighting and

temperature.

Present samples monadically in a randomized order, with each sample coded with a three-

digit number.

Instruct panelists to rinse their mouths with deionized water between samples.

Ask panelists to rate the intensity of sweetness, bitterness, and licorice aftertaste for each

sample on the provided scale.

Collect data using a computerized sensory data collection system.

Data Analysis:

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences

between samples for each attribute.

Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ from each other.

Protocol 2: Stability Testing of Rebaudioside I in a
Carbonated Beverage
Objective: To evaluate the stability of Rebaudioside I in a carbonated beverage under

accelerated storage conditions.
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Materials:

Rebaudioside I (≥95% purity)

Carbonated water

Citric acid

Sodium benzoate (preservative)

Flavoring agents (optional)

Glass bottles with screw caps

Environmental chamber

High-Performance Liquid Chromatography (HPLC) system

Methodology:

Beverage Formulation:

Prepare a model carbonated beverage by dissolving citric acid, sodium benzoate, and

Rebaudioside I in carbonated water. A typical formulation might be:

Rebaudioside I: 0.05% (w/v)

Citric acid: 0.15% (w/v)

Sodium benzoate: 0.02% (w/v)

Fill the beverage into glass bottles, leaving minimal headspace, and seal tightly.

Storage Conditions:

Store the bottled beverages in an environmental chamber at an accelerated temperature

(e.g., 35°C).

Include a control set of samples stored at a lower temperature (e.g., 4°C).
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Sampling and Analysis:

Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, and 12 weeks).

Degas the samples before analysis.

Quantify the concentration of Rebaudioside I in each sample using a validated HPLC

method (see Protocol 3).

Data Analysis:

Plot the concentration of Rebaudioside I as a function of storage time.

Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the

degradation rate constant.

Protocol 3: Quantification of Rebaudioside I by High-
Performance Liquid Chromatography (HPLC)
Objective: To develop and validate an HPLC method for the quantification of Rebaudioside I in
food matrices.

Materials:

Rebaudioside I standard (≥98% purity)

Acetonitrile (HPLC grade)

Water (HPLC grade)

Phosphoric acid (or other suitable buffer components)

HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:
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Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 10 mM sodium

phosphate buffer, pH 2.6) is commonly used. A typical gradient might start at 30%

acetonitrile and increase to 80% over 15-20 minutes.[12]

Flow Rate: 1.0 mL/min.

Column Temperature: 40°C.

Detection Wavelength: 210 nm.

Standard Preparation:

Prepare a stock solution of Rebaudioside I (e.g., 1000 µg/mL) in the mobile phase.

Prepare a series of calibration standards by diluting the stock solution to concentrations

ranging from 10 to 500 µg/mL.

Sample Preparation:

Liquid Samples (e.g., beverages): Degas and filter through a 0.45 µm syringe filter. Dilute

with the mobile phase if necessary.

Solid Samples (e.g., baked goods): Homogenize a known weight of the sample. Extract

with a suitable solvent (e.g., ethanol:water mixture) using sonication or shaking. Centrifuge

and filter the extract. A solid-phase extraction (SPE) cleanup step may be necessary for

complex matrices.

Analysis and Quantification:

Inject the standards and samples into the HPLC system.

Construct a calibration curve by plotting the peak area of the Rebaudioside I standard

against its concentration.

Determine the concentration of Rebaudioside I in the samples by comparing their peak

areas to the calibration curve.
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Signaling Pathways and Experimental Workflows
Sweet Taste Perception Pathway
The sweet taste of steviol glycosides is primarily mediated by the T1R2/T1R3 G-protein

coupled receptor on the surface of taste receptor cells in the taste buds.

Rebaudioside I T1R2/T1R3
Sweet Receptor

Binds to Gustducin
(G-protein)

Activates Phospholipase C-β2
(PLCβ2)

Activates PIP2Hydrolyzes

IP3

DAG

Endoplasmic
Reticulum (ER)

Binds to IP3R Ca²⁺ Release TRPM5 Channel
Activation

Cell
Depolarization

Na⁺ influx
ATP ReleaseOpens CALHM1/3 Nerve Signal to Brain

(Sweet Perception)

Click to download full resolution via product page

Caption: Sweet taste signaling pathway for Rebaudioside I.

Experimental Workflow for Food Application
Development
The following workflow outlines the key steps for incorporating and evaluating Rebaudioside I
in a new food product.
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Start: Define Product Concept
and Target Sweetness

Develop Base Formulation
(without sweetener)

Incorporate Rebaudioside I
(determine dosage)

Sensory Evaluation
(vs. Control)

Stability Testing
(Accelerated Shelf-life)

Analytical Testing
(Quantify Reb I)

Formulation Optimization
(Based on feedback)

Feedback
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Final Product Formulation

Consumer Acceptance Testing

Further Refinements

End: Product Launch

Positive Results
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Caption: Experimental workflow for developing a food product with Rebaudioside I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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